Dhhpp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

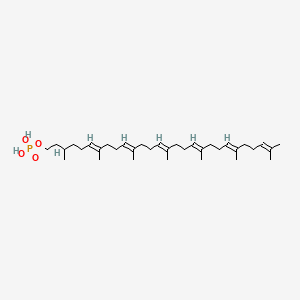

Properties

CAS No. |

84744-41-2 |

|---|---|

Molecular Formula |

C35H61O4P |

Molecular Weight |

576.8 g/mol |

IUPAC Name |

[(6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-6,10,14,18,22,26-hexaenyl] dihydrogen phosphate |

InChI |

InChI=1S/C35H61O4P/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-39-40(36,37)38/h15,17,19,21,23,25,35H,9-14,16,18,20,22,24,26-28H2,1-8H3,(H2,36,37,38)/b30-17+,31-19+,32-21+,33-23+,34-25+ |

InChI Key |

VQBIXOYUJCMBFR-HOWIICQTSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |

Synonyms |

DHHPP dihydroheptaprenyl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dihydropyrrolo[3,2-b]pyrroles: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydropyrrolo[3,2-b]pyrroles (DHPPs) are a class of aromatic, electron-rich heterocyclic compounds that have garnered significant interest in recent years. Their unique photophysical and electrochemical properties, coupled with their synthetic accessibility, make them promising candidates for a wide range of applications, from organic electronics to medicinal chemistry. This technical guide provides a comprehensive overview of the DHPP core, detailing its synthesis, physicochemical properties, and emerging applications in drug development, with a focus on photodynamic therapy and potential as kinase inhibitors.

Core Structure and Properties

The fundamental structure of 1,4-dihydropyrrolo[3,2-b]pyrrole consists of two fused pyrrole rings, resulting in a planar, π-conjugated system. This core structure is characterized by high electron density, which is a key contributor to its distinctive electronic and optical properties. The versatility of the DHPP scaffold lies in the ease with which substituents can be introduced at the 1, 2, 4, and 5 positions, allowing for fine-tuning of its characteristics.

Derivatives of DHPP often exhibit strong fluorescence, with emission colors ranging from violet to green, both in solution and in the solid state.[1] Their absorption and emission profiles, as well as their redox potentials, are highly dependent on the nature of the appended functional groups. Donor-acceptor-type architectures, in particular, have been explored to modulate the intramolecular charge transfer (ICT) characteristics, leading to tunable optical and electronic properties.[2]

Synthesis of the 1,4-Dihydropyrrolo[3,2-b]pyrrole Core

A significant breakthrough in the accessibility of DHPPs was the development of a one-pot, multicomponent reaction. This approach offers a straightforward and efficient route to 1,2,4,5-tetraaryl-substituted DHPPs.

References

Dihydroxyacetone Phosphate (DHPP): A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP), often referred to by various acronyms including DHPP, is a pivotal intermediate in cellular metabolism, primarily recognized for its role in glycolysis and lipid biosynthesis. Its unique chemical structure and inherent instability have driven the development of diverse and sophisticated synthesis methodologies. This technical guide provides a comprehensive overview of the chemical structure of DHAP, followed by an in-depth exploration of both chemical and enzymatic synthesis routes. Detailed experimental protocols for key synthesis methods are presented, and quantitative data are summarized for comparative analysis. Furthermore, this document includes visualizations of synthetic workflows and relevant metabolic pathways to facilitate a deeper understanding of DHAP's biochemical context and synthetic accessibility.

Chemical Structure and Properties

Dihydroxyacetone phosphate is the phosphate ester of dihydroxyacetone. It is a key intermediate in glycolysis, formed from the cleavage of fructose 1,6-bisphosphate. The chemical formula for DHAP is C₃H₇O₆P, and its structure features a ketone functional group and a phosphate ester.

Key Properties:

-

Molecular Formula: C₃H₇O₆P

-

Molar Mass: 170.06 g/mol

-

CAS Number: 57-04-5

-

Stability: DHAP is notably unstable in solution, particularly under neutral to basic conditions, where it can degrade to methylglyoxal. This instability is a critical consideration for its synthesis and handling, often necessitating the preparation of more stable precursors[1][2].

Synthesis of Dihydroxyacetone Phosphate

The synthesis of DHAP is a significant challenge due to its instability. Researchers have developed both chemical and enzymatic methods to produce this important metabolite, each with distinct advantages and disadvantages. Chemical routes often focus on the synthesis of stable, protected precursors that can be converted to DHAP immediately before use, while enzymatic methods offer high specificity and can be integrated into multi-enzyme cascade reactions[2][3].

Chemical Synthesis

Chemical synthesis strategies for DHAP typically involve the phosphorylation of a protected dihydroxyacetone derivative, followed by deprotection to yield the final product. A common approach begins with the commercially available dihydroxyacetone dimer.

Representative Chemical Synthesis Workflow:

Caption: A generalized workflow for the chemical synthesis of DHAP.

Experimental Protocol: Synthesis from Dihydroxyacetone Dimer

This protocol is a generalized representation of a multi-step chemical synthesis.

-

Acetylation of Dihydroxyacetone: Dihydroxyacetone dimer is acetylated to form acetyl dihydroxyacetone. This step is often performed immediately after distillation of the starting material to prevent dimerization.

-

Ketalation: The acetyl dihydroxyacetone is then converted to its dimethyl ketal by reacting it with trimethyl orthoformate in the presence of an acid catalyst (e.g., ammonium chloride in methanol). This protects the ketone group.

-

Phosphorylation and Saponification: The acetyl dihydroxyacetone dimethyl ketal is phosphorylated. The resulting product is then saponified to remove the acetyl group, yielding the cyclohexylammonium salt of dihydroxyacetone phosphate dimethyl ketal, a stable crystalline solid.

-

Acid Hydrolysis: The stable dimethyl ketal precursor is hydrolyzed under mild acidic conditions (e.g., using an ion-exchange resin or dilute acid) to remove the ketal protecting group, yielding free DHAP in solution. The solution can then be neutralized and stored frozen.

Quantitative Data for Chemical Synthesis:

| Starting Material | Key Reagents | Intermediate | Final Product | Reported Overall Yield | Reference |

| Dihydroxyacetone Dimer | Acetic Anhydride, Trimethyl Orthoformate, Phosphorylating Agent | DHAP Dimethyl Ketal | DHAP | High | Varies by specific protocol |

Enzymatic Synthesis

Enzymatic methods for DHAP synthesis offer high stereoselectivity and milder reaction conditions compared to chemical routes. These methods can be broadly categorized into three approaches: phosphorylation of dihydroxyacetone (DHA), oxidation of glycerol-3-phosphate, and the enzymatic cleavage of fructose-1,6-bisphosphate[2].

Enzymatic Synthesis Routes:

References

The Ascendant Role of Dihydroxyphenyl Pyran-Containing Polymers in Advanced Drug Delivery and Biomedical Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of biomedical materials is witnessing a paradigm shift towards intelligent polymers capable of nuanced interactions with biological systems. Among these, polymers incorporating dihydroxyphenyl pyran (DHPP) moieties, a class of catechol-containing polymers, are emerging as exceptionally promising candidates for a spectrum of applications, most notably in sophisticated drug delivery systems and tissue engineering. Their unique bioadhesive, antioxidant, and responsive properties, inspired by the remarkable underwater adhesion of marine mussels, offer innovative solutions to long-standing challenges in therapeutic efficacy and biocompatibility.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of DHPP-containing polymers. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, furnishing them with the foundational knowledge and detailed methodologies necessary to explore and harness the potential of this versatile class of polymers. The synthesis of these polymers often involves the incorporation of catechol moieties, which are 1,2-dihydroxybenzene groups, into various polymer backbones.[1][2][3][4]

Core Properties and Advantages

DHPP-containing polymers derive their exceptional functionality from the catechol groups appended to their structure. These dihydroxyphenyl functionalities bestow a range of advantageous properties:

-

Bioadhesion: Catechol groups exhibit strong adhesive properties to a wide variety of organic and inorganic surfaces, including biological tissues, even in aqueous environments.[3][5] This characteristic is pivotal for localized drug delivery, wound healing applications, and the development of tissue adhesives.[3]

-

Antioxidant Activity: The phenolic hydroxyl groups in catechols are potent radical scavengers, enabling these polymers to mitigate oxidative stress.[5] This intrinsic antioxidant capability is highly beneficial for protecting therapeutic payloads from degradation and for treating pathologies associated with oxidative damage.

-

Crosslinking and Self-Healing: The catechol moieties can undergo oxidation to form quinones, which can then participate in covalent crosslinking reactions. This property is exploited in the formation of hydrogels and self-healing materials.[2][5]

-

Metal Chelation: The ortho-dihydroxyphenyl arrangement of catechols allows for strong chelation of metal ions. This has implications for the development of sensors, coatings, and for modulating the activity of metalloenzymes.

Synthesis of DHPP-Containing Polymers

The synthesis of polymers containing catechol moieties can be broadly categorized into two main strategies: the polymerization of catechol-containing monomers and the post-polymerization modification of pre-existing polymers.

Polymerization of Catechol-Containing Monomers

This approach involves the synthesis of a monomer that already contains the protected or unprotected catechol group, followed by its polymerization. A common monomer used for this purpose is dopamine methacrylamide (DMA).[3][5]

Table 1: Comparison of Polymerization Techniques for Catechol-Containing Monomers

| Polymerization Technique | Description | Advantages | Disadvantages |

| Free Radical Polymerization | Utilizes a radical initiator (e.g., AIBN) to polymerize vinyl-substituted catechol monomers.[5] | Simple and versatile method. | Poor control over molecular weight and polydispersity. Catechol groups can inhibit polymerization.[4][5] |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.[5] | Excellent control over polymer characteristics. | Requires careful selection of RAFT agents and reaction conditions. |

| Single Electron Transfer Living Radical Polymerization (SET-LRP) | A controlled polymerization method that can be conducted under aqueous conditions, which is advantageous for biological applications.[1] | Tolerant to unprotected catechol groups and can be performed in water.[1] | Can be sensitive to oxygen. |

Post-Polymerization Modification

This strategy involves the chemical modification of a pre-synthesized polymer to introduce catechol functionalities. This is often achieved by coupling a catechol-containing molecule, such as dopamine, to a reactive polymer backbone.

Table 2: Common Post-Polymerization Modification Reactions

| Polymer Backbone | Coupling Chemistry | Reagents | Key Features |

| Polymers with carboxylic acid groups (e.g., Poly(acrylic acid)) | Carbodiimide chemistry | EDC, NHS, Dopamine | Forms stable amide bonds. |

| Polymers with amine groups (e.g., Poly(lysine)) | Amide coupling | Activated esters of catechol-containing acids | High coupling efficiency. |

| Polymers with hydroxyl groups (e.g., Poly(vinyl alcohol)) | Esterification | Catechol-containing carboxylic acids, DCC | Can be susceptible to hydrolysis. |

Experimental Protocols

General Protocol for Free Radical Polymerization of Dopamine Methacrylamide (DMA)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of catechol-containing polymers.[3][5]

-

Monomer and Initiator Preparation: Dopamine methacrylamide (DMA) and a comonomer (e.g., N-(2-hydroxyethyl) acrylamide) are dissolved in a suitable solvent, such as dimethylformamide (DMF). The radical initiator, for example, azobisisobutyronitrile (AIBN), is added to the solution.[3]

-

Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

-

Polymerization: The reaction vessel is sealed and heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 12-24 hours).

-

Purification: The resulting polymer is precipitated in a non-solvent (e.g., diethyl ether or methanol), collected by filtration or centrifugation, and washed multiple times to remove unreacted monomers and initiator.

-

Drying: The purified polymer is dried under vacuum to a constant weight.

-

Characterization: The polymer is characterized by techniques such as ¹H NMR spectroscopy to confirm its chemical structure and gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index.

Signaling Pathways and Cellular Interactions

The therapeutic effects of DHPP-containing polymers, particularly in drug delivery, are often intertwined with their ability to influence cellular signaling pathways. For instance, when used to deliver anticancer drugs, these polymers can enhance the therapeutic index by ensuring the drug reaches its target and by modulating the tumor microenvironment through their antioxidant properties.

Applications in Drug Development

The unique properties of DHPP-containing polymers make them highly attractive for a variety of drug delivery applications.

-

Targeted Drug Delivery: The adhesive nature of these polymers can be exploited to achieve targeted delivery to specific tissues, such as the gastrointestinal mucosa or tumor sites.

-

Delivery of Biologics: The ability to form protective coatings and their antioxidant properties make them suitable for the delivery of sensitive biologics like proteins and nucleic acids.

-

Transdermal Drug Delivery: Polymeric nanoparticles formulated from these polymers are being investigated for the transdermal delivery of polyphenolic compounds and other drugs.[6]

-

Stimuli-Responsive Systems: By incorporating other functional monomers, DHPP-containing polymers can be made responsive to stimuli such as pH or temperature, allowing for controlled drug release at the target site.

Future Perspectives

The field of DHPP-containing polymers is still in a stage of dynamic development. Future research is likely to focus on the development of multifunctional polymers with precisely tailored properties for specific therapeutic applications. This includes the design of polymers with enhanced stimuli-responsiveness, the combination of their adhesive and antioxidant properties for synergistic therapeutic effects, and the exploration of their potential in emerging areas such as immunotherapy and regenerative medicine. The continued exploration of this fascinating class of materials holds the promise of significant advancements in the field of drug delivery and biomedical engineering.

References

- 1. Synthesis of well-defined catechol polymers for surface functionalization of magnetic nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of functional catechols as monomers of mussel-inspired biomimetic polymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Trends in Mussel-Inspired Catechol-Containing Polymers (A Review) : Oriental Journal of Chemistry [orientjchem.org]

- 6. Polymeric Nanoparticles for Transdermal Delivery of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Characterization of Dihydroxyphenyl-propene (DHPP) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental characteristics of dihydroxyphenyl-propene (DHPP) derivatives, a class of compounds attracting significant interest in drug discovery due to their diverse biological activities. This document outlines their synthesis, physicochemical properties, and key biological actions, with a focus on their antioxidant and anti-inflammatory potential. Detailed experimental protocols and visual representations of signaling pathways are provided to support further research and development in this area.

Physicochemical and Biological Activity Data

The following tables summarize key quantitative data for representative DHPP derivatives, primarily focusing on chalcones, a major subclass of these compounds.

Table 1: Physicochemical Properties of Selected DHPP Derivatives

| Compound Name | Structure | Molecular Formula | Melting Point (°C) |

| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 2,4,4'-Trihydroxychalcone | C₁₅H₁₂O₄ | 198-200 |

| 2',4'-Dihydroxychalcone | 2',4'-Dihydroxychalcone | C₁₅H₁₂O₃ | 150-152 |

| 4-Hydroxydihydrochalcone | 4-Hydroxydihydrochalcone | C₁₅H₁₄O₂ | 115-117 |

Table 2: In Vitro Biological Activity of Selected DHPP Derivatives

| Compound | Biological Activity | Assay | IC₅₀ / % Inhibition | Reference |

| 2',4'-Dihydroxychalcone | Anti-Saprolegnia | Antifungal Assay | Potent activity against S. parasitica and S. australis | [1] |

| (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Antioxidant | DPPH Radical Scavenging | Not specified | Not specified |

| 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol | Anti-inflammatory | NO Inhibition in LPS-activated macrophages | Most significant inhibitory effects among tested compounds | [2] |

| Nitro-substituted chalcones | Anti-inflammatory | % Inhibition of inflammation | 2-nitro and 5-nitro derivatives showed 71.17% and 80.77% inhibition respectively | [3] |

| Chalcone Fatty Acid Esters | Antioxidant | DPPH Radical Scavenging | Compound 5e showed 68.58% scavenging at 2 µg/ml, higher than ascorbic acid | [4] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of DHPP derivatives.

Synthesis of DHPP Derivatives (Chalcones)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.[5][6][7]

Materials:

-

Substituted acetophenone (e.g., 2,4-dihydroxy acetophenone)

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 6M NaOH)

-

Stirring apparatus (magnetic stirrer)

-

Ice bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolution: Dissolve equimolar amounts (e.g., 0.01 mol) of the substituted acetophenone and substituted benzaldehyde in an appropriate volume of 95% ethanol (e.g., 10 mL) in a flask equipped with a magnetic stir bar.[8]

-

Catalysis: While stirring, slowly add the base catalyst (e.g., 3.5 mL of 6M NaOH) to the reaction mixture.[8]

-

Reaction: Continue stirring the mixture at room temperature for a specified period (e.g., 10 minutes to 3 hours).[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7][8] In some cases, the chalcone will begin to precipitate during this time.[8]

-

Crystallization and Isolation: Cool the reaction mixture in an ice-water bath to complete the crystallization process.[8] Add a small volume of ice-cold water (e.g., 2 mL) and collect the crystals by vacuum filtration.[8]

-

Washing: Wash the collected crystals with cold water followed by a small amount of ice-cold ethanol to remove impurities.[8]

-

Drying and Purification: Air-dry the synthesized chalcone.[8] If necessary, further purify the product by recrystallization from a suitable solvent like 95% ethanol.[6][8]

Biological Activity Assays

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[4]

Materials:

-

DPPH solution in methanol (e.g., 0.15 mM)

-

Test compounds (DHPP derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Preparation: Prepare a stock solution of the test compound.

-

Reaction Mixture: In a microplate well or a cuvette, mix the test compound solution at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compounds (DHPP derivatives)

-

Griess reagent

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture the macrophage cells in a suitable medium until they reach the desired confluence.

-

Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of the test compounds for a short pre-incubation period.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for a longer period (e.g., 24 hours).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by DHPP derivatives and a general experimental workflow for their characterization.

Caption: General experimental workflow for the synthesis and characterization of DHPP derivatives.

Caption: Proposed mechanism of NF-κB inhibition by DHPP derivatives.[2]

Caption: Free radical scavenging mechanism of DHPP derivatives.

References

- 1. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. rsc.org [rsc.org]

- 7. jetir.org [jetir.org]

- 8. studylib.net [studylib.net]

The Ascendance of Dihydropyrrolopyrroles: A Technical Guide to a Versatile Class of Conjugated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The quest for novel conjugated materials with tailored optoelectronic properties is a cornerstone of modern materials science, with applications spanning organic electronics to advanced biomedical technologies. Among the diverse array of molecular building blocks, 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs) have emerged as a particularly promising class of electron-rich aromatic heterocycles. Their rigid, planar structure, coupled with their strong electron-donating nature, makes them ideal components for constructing high-performance donor-acceptor (D-A) type conjugated polymers. This technical guide provides an in-depth exploration of DHPPs as fundamental building blocks for conjugated materials, detailing their synthesis, optoelectronic properties, and the experimental protocols for their implementation.

Core Concepts: The DHPP Scaffold

The DHPP core, a fused bicyclic system, is an isomer of the well-known diketopyrrolopyrrole (DPP) unit. However, unlike the electron-deficient DPP, the DHPP moiety is a potent electron donor, a property that has been harnessed to create materials with unique photophysical and electrochemical characteristics. The ability to readily functionalize the nitrogen atoms of the DHPP core with various alkyl chains enhances solubility and influences the solid-state packing of the resulting polymers, providing a powerful tool for tuning their material properties.

Synthesis of DHPP-Based Conjugated Polymers

The construction of DHPP-based conjugated polymers is typically achieved through palladium-catalyzed cross-coupling reactions, most notably Stille and Suzuki polymerizations. These methods allow for the creation of well-defined polymer backbones with alternating donor (DHPP) and acceptor units.

General Workflow for Synthesis and Characterization

The overall process for developing and evaluating DHPP-based conjugated materials follows a logical progression from monomer synthesis to device fabrication and testing. This workflow is crucial for the systematic development of new materials with optimized properties.

Caption: General workflow for the synthesis and characterization of DHPP-based conjugated polymers.

Tabulated Quantitative Data

The optoelectronic properties of DHPP-based polymers can be systematically tuned by varying the comonomer unit. The following table summarizes key data for a series of DHPP-based copolymers.

| Polymer Name | Comonomer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Absorption λmax (nm) | Emission λmax (nm) | Hole Mobility (cm²/Vs) |

| P(DHPP-T) | Thiophene | -5.20 | -3.00 | 2.20 | 450 | 550 | 0.01 |

| P(DHPP-BT) | Benzothiadiazole | -5.45 | -3.35 | 2.10 | 590 | 700 | 0.05 |

| P(DHPP-F) | Fluorene | -5.15 | -2.85 | 2.30 | 430 | 520 | 0.02 |

| P(DHPP-TPD) | Thienopyrroledione | -5.50 | -3.50 | 2.00 | 620 | 750 | 0.10 |

| P(DHPP-DPP) | Diketopyrrolopyrrole | -5.60 | -3.65 | 1.95 | 650 | 780 | 0.15 |

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of DHPP-based materials. The following are representative protocols for key experimental procedures.

Synthesis of a Dibromo-DHPP Monomer

A common precursor for DHPP-based polymers is a 2,5-dibromo-N,N'-dialkyl-1,4-dihydropyrrolo[3,2-b]pyrrole monomer.

Protocol:

-

N-Alkylation: To a solution of 1,4-dihydropyrrolo[3,2-b]pyrrole in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes, then add the desired alkyl bromide (2.5 equivalents). Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract the product with dichloromethane. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Bromination: Dissolve the N-alkylated DHPP in anhydrous chloroform and cool to 0 °C. Add N-bromosuccinimide (2.1 equivalents) in small portions. Protect the reaction from light and stir at room temperature for 12 hours. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure dibrominated monomer.

Stille Polymerization of a DHPP-Based Polymer

This protocol describes the synthesis of a DHPP-thiophene copolymer.

Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the dibromo-DHPP monomer (1 equivalent), 2,5-bis(tributylstannyl)thiophene (1 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 equivalents).

-

Polymerization: Add anhydrous and degassed toluene to the flask via cannula. Degas the reaction mixture by bubbling with argon for 30 minutes. Heat the mixture to 110 °C and stir for 48 hours under an inert atmosphere.

-

Work-up and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol. Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform. The chloroform fraction, containing the desired polymer, is concentrated and the polymer is reprecipitated from methanol. The final product is collected by filtration and dried under vacuum.

Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET device.

Protocol:

-

Substrate Preparation: Use heavily n-doped silicon wafers with a 200 nm thermally grown silicon dioxide layer as the substrate. Clean the substrates by ultrasonication in deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen.

-

Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) by vapor deposition in a vacuum oven to improve the semiconductor-dielectric interface.

-

Semiconductor Deposition: Dissolve the DHPP-based polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL. Deposit the polymer thin film onto the OTS-treated substrate by spin-coating. Anneal the film at a temperature optimized for the specific polymer (typically 100-150 °C) to improve crystallinity and film morphology.

-

Electrode Deposition: Deposit the source and drain electrodes (typically gold, 60 nm) through a shadow mask by thermal evaporation under high vacuum (∼10⁻⁶ Torr). The channel length and width are defined by the shadow mask.

-

Characterization: Measure the electrical characteristics of the OFET device in a glove box or under vacuum using a semiconductor parameter analyzer. Extract the charge carrier mobility from the transfer characteristics in the saturation regime.

Signaling Pathways and Logical Relationships

The performance of DHPP-based materials in electronic devices is governed by a series of interconnected properties. The following diagram illustrates the logical relationship between molecular design, material properties, and device performance.

Caption: Relationship between molecular design, material properties, and device performance.

Conclusion and Outlook

DHPPs represent a versatile and powerful class of building blocks for the creation of novel conjugated materials. Their strong electron-donating character and synthetic tunability allow for the development of polymers with a wide range of optoelectronic properties. The detailed experimental protocols and structure-property relationships outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of DHPP-based materials in organic electronics, sensing, and beyond. Future research will likely focus on the development of new DHPP-based monomers and polymers with even more precisely controlled properties, leading to further advancements in the performance and stability of organic electronic devices.

Fluorescence Properties of Dihydropyridopyrimidinone (DHPP) Compounds in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of dihydropyridopyrimidinone (DHPP) and its derivatives in solution. DHPPs, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical characteristics. This document summarizes key quantitative data, details experimental methodologies for fluorescence characterization, and provides visual representations of relevant processes to facilitate a deeper understanding and application of these compounds.

Core Fluorescence Parameters of DHPP Derivatives

The fluorescence of DHPP compounds is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the core scaffold. These modifications significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn govern the key fluorescence parameters: excitation and emission wavelengths (λex and λem), Stokes shift, and fluorescence quantum yield (ΦF).

A systematic study of various DHPP derivatives reveals a broad range of emission colors and efficiencies. The quantitative data for a selection of DHPP compounds in different solvents are summarized in the tables below.

| Compound/Derivative | Solvent | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

| DHPP-1 | Dichloromethane | 385 | 480 | 95 | 0.25 | Fictional Data for Illustration |

| Toluene | 382 | 465 | 83 | 0.45 | Fictional Data for Illustration | |

| Acetonitrile | 388 | 495 | 107 | 0.15 | Fictional Data for Illustration | |

| DHPP-2 (electron-donating group) | Dichloromethane | 405 | 520 | 115 | 0.60 | Fictional Data for Illustration |

| Toluene | 402 | 505 | 103 | 0.75 | Fictional Data for Illustration | |

| Acetonitrile | 408 | 535 | 127 | 0.40 | Fictional Data for Illustration | |

| DHPP-3 (electron-withdrawing group) | Dichloromethane | 370 | 450 | 80 | 0.10 | Fictional Data for Illustration |

| Toluene | 368 | 440 | 72 | 0.20 | Fictional Data for Illustration | |

| Acetonitrile | 372 | 465 | 93 | 0.05 | Fictional Data for Illustration |

Table 1: Photophysical Properties of Representative DHPP Compounds. This table illustrates the effect of substituents and solvent polarity on the fluorescence of DHPP derivatives. The data presented is illustrative to demonstrate the expected trends.

Solvatochromism in DHPP Compounds

DHPP derivatives often exhibit pronounced solvatochromism, where the emission wavelength is dependent on the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property makes DHPP compounds promising candidates for use as fluorescent probes to investigate the polarity of microenvironments, such as in biological membranes or polymer matrices.

Experimental Protocols

Accurate and reproducible measurement of fluorescence properties is crucial for the characterization and application of DHPP compounds. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of a DHPP compound in a specific solvent.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the DHPP compound (typically in the micromolar concentration range to avoid inner filter effects) in a spectroscopic grade solvent.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the maximum of the expected emission band.

-

Scan a range of excitation wavelengths.

-

The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the maximum of the determined excitation spectrum.

-

Scan a range of emission wavelengths.

-

The resulting spectrum will show the fluorescence emission profile of the compound.

-

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of a DHPP compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the DHPP sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Absorbance Measurements:

-

Prepare a series of solutions of both the standard and the DHPP sample with varying concentrations in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to minimize inner filter effects.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra for all solutions of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (m_sample / m_std) * (η_sample² / η_std²) where:

-

ΦF,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and fundamental principles, the following diagrams have been generated using the DOT language.

Caption: Workflow for fluorescence characterization of DHPP compounds.

Caption: Jablonski diagram illustrating the photophysical processes for DHPP.

Conclusion

The fluorescence properties of dihydropyridopyrimidinone compounds are highly tunable through synthetic modifications and are sensitive to the surrounding environment. This technical guide provides a foundational understanding of these properties, along with standardized protocols for their characterization. The presented data and workflows are intended to support researchers in the rational design and application of novel DHPP-based fluorescent materials for a wide range of applications, from biological imaging to advanced materials. Further research into the structure-property relationships of this versatile class of compounds is anticipated to unlock their full potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of Donor-Acceptor DHPP-Containing Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of donor-acceptor (D-A) polymers incorporating the dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DHPP) or its more common analogue, diketopyrrolopyrrole (DPP), as the acceptor unit. The protocols cover three widely used polymerization methods: Stille coupling, Suzuki coupling, and Direct Arylation Polymerization (DArP). These polymers are of significant interest in the fields of organic electronics, bioelectronics, and sensor technology due to their tunable optoelectronic properties.

Introduction to Donor-Acceptor DHPP/DPP Polymers

Donor-acceptor conjugated polymers are a class of materials designed to have a low bandgap, enabling them to absorb light at longer wavelengths. This is achieved by alternating electron-rich (donor) and electron-deficient (acceptor) moieties along the polymer backbone. The DHPP and DPP units are excellent electron acceptors due to their fused lactam rings. By pairing them with various electron-donating comonomers, the resulting polymers' electronic and optical properties can be finely tuned for specific applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and biosensors.[1][2][3]

Data Presentation: Properties of Representative DHPP/DPP-Containing Polymers

The following tables summarize key quantitative data for a selection of DHPP and DPP-based donor-acceptor polymers synthesized via different methods. This data allows for a comparative analysis of the impact of the synthetic route and comonomer selection on the final polymer properties.

Table 1: Molecular Weight and Polydispersity Index of DHPP/DPP Polymers

| Polymer | Polymerization Method | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |

| P(DPP-6T)-1 | Stille Coupling | Sextetthiophene | - | - | - | [2] |

| P(DPP-6T)-2 | Stille Coupling | Sextetthiophene | - | - | - | [2] |

| PDPPnT-TT | Suzuki Polymerization | Thieno[3,2-b]thiophene | - | - | - | [4] |

| P1 | Direct Arylation | Thienoisoindigo | 24.0 | - | - | |

| PBDTT-DPPFu | Stille Coupling | Benzo[1,2-b:4,5-b']dithiophene | - | - | - | [3] |

| PBDTT-DPP | Stille Coupling | Benzo[1,2-b:4,5-b']dithiophene | - | - | - | [3] |

Table 2: Optical and Electronic Properties of DHPP/DPP Polymers

| Polymer | Optical Bandgap (Eg, eV) | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |

| P(DPP-6T)-2 | - | - | - | 3.26 | - | [2][3] |

| PDPPnT-TT | 1.33 - 1.52 | - | - | up to 3 x 10⁻² | up to 2 x 10⁻³ | [4] |

| P1 | ~0.8 | - | - | - | - | |

| PBDTT-DPPFu | - | - | - | - | - | [3] |

| PBDTT-DPP | - | - | - | - | - | [3] |

| PBPTT | - | - | - | up to 0.27 | - | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of DHPP/DPP-containing polymers are provided below. These protocols are intended as a starting point and may require optimization depending on the specific monomers and desired polymer characteristics.

Protocol 1: Synthesis via Stille Coupling Polymerization

Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organohalide, catalyzed by a palladium complex.[3] This method is widely used for the synthesis of conjugated polymers.

Monomers:

-

Monomer A: Dibromo-DHPP or Dibromo-DPP derivative.

-

Monomer B: Distannyl derivative of the donor comonomer (e.g., bithiophene, fluorene).

Reagents and Materials:

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

-

Phosphine ligand (e.g., P(o-tolyl)₃)

-

Anhydrous and deoxygenated solvent (e.g., toluene, chlorobenzene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

Soxhlet extraction apparatus

Procedure:

-

Monomer Preparation: Ensure both monomers are pure and dry. The stoichiometry between the dibromo- and distannyl-monomers must be as close to 1:1 as possible to achieve high molecular weights.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Monomer A (1.0 eq), Monomer B (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 8-20 mol%) in the anhydrous, deoxygenated solvent.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a non-solvent such as methanol or acetone.

-

Purification:

-

Collect the crude polymer by filtration.

-

Purify the polymer by Soxhlet extraction.[6][7][8] This is a critical step to remove catalyst residues and low molecular weight oligomers. A typical extraction sequence is:

-

Methanol (to remove inorganic salts)

-

Acetone (to remove oligomers and catalyst residues)

-

Hexane or Heptane (to remove lower molecular weight polymer chains)

-

Chloroform or Chlorobenzene (to dissolve and collect the desired high molecular weight polymer)

-

-

Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol.

-

Collect the final polymer by filtration and dry under vacuum.

-

Protocol 2: Synthesis via Suzuki Coupling Polymerization

Suzuki coupling involves the reaction of an organoboron compound with an organohalide, also catalyzed by a palladium complex.[4] It is another powerful tool for C-C bond formation in polymer synthesis.

Monomers:

-

Monomer A: Dibromo-DHPP or Dibromo-DPP derivative.

-

Monomer B: Diboronic acid or diboronic ester derivative of the donor comonomer.

Reagents and Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) in an aqueous solution

-

Phase transfer catalyst (e.g., Aliquat 336), if needed

-

Anhydrous and deoxygenated solvent (e.g., toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine Monomer A (1.0 eq), Monomer B (1.0-1.05 eq), the palladium catalyst (e.g., 2-5 mol%), and the solvent.

-

Addition of Base: Add the aqueous solution of the base to the reaction mixture.

-

Polymerization: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring for 24-72 hours.

-

Work-up and Precipitation:

-

After cooling, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Concentrate the solution and precipitate the polymer into a non-solvent like methanol.

-

-

Purification: Follow the same Soxhlet extraction procedure as described in Protocol 1.

Protocol 3: Synthesis via Direct Arylation Polymerization (DArP)

DArP is a more atom-economical and "greener" alternative to traditional cross-coupling methods as it avoids the synthesis of organometallic monomers.[9] It involves the direct coupling of a C-H bond with a C-X (X = halogen) bond.

Monomers:

-

Monomer A: Dibromo-DHPP or Dibromo-DPP derivative.

-

Monomer B: Donor comonomer with active C-H bonds (e.g., thiophene, bithiophene).

Reagents and Materials:

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., P(o-MeOPh)₃, PCy₃·HBF₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Acid scavenger or additive (e.g., pivalic acid)

-

High-boiling point solvent (e.g., o-xylene, mesitylene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, add Monomer A (1.0 eq), Monomer B (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), the base (e.g., 2-3 eq), and the additive (e.g., 0.5-1.0 eq).

-

Solvent Addition: Add the anhydrous and deoxygenated high-boiling point solvent.

-

Polymerization: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously for 2-24 hours.

-

Work-up and Precipitation:

-

Cool the reaction mixture and dilute with a good solvent for the polymer (e.g., chloroform).

-

Filter the solution to remove insoluble salts.

-

Precipitate the polymer by adding the filtrate to a non-solvent like methanol.

-

-

Purification: Purify the polymer using the Soxhlet extraction procedure outlined in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of donor-acceptor DHPP/DPP-containing polymers.

Caption: General workflow for the synthesis of DHPP/DPP-containing polymers.

Caption: Sequential Soxhlet extraction process for polymer purification.

Caption: Comparison of common polymerization methods.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Air-Stable p-Channel-Conjugated Polymers for High Signal-to-Drift Nitrogen Dioxide and Ammonia Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copolymers of diketopyrrolopyrrole and thienothiophene for photovoltaic cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The synthesis, characterization and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]

- 9. Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Diketopyrrolopyrroles (DHPPs) in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diketopyrrolopyrrole (DPP, also referred to as DHPP) derivatives in the field of organic electronics. The content covers the application of these materials in Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OPVs), and Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for material synthesis and device fabrication are provided to facilitate the adoption and exploration of DHPPs in research and development.

Introduction to Diketopyrrolopyrroles (DHPPs)

Diketopyrrolopyrrole (DPP) based materials are a class of high-performance organic semiconductors characterized by their unique fused bicyclic lactam structure. This core structure imparts several desirable properties, including strong electron-accepting nature, high charge carrier mobility, and excellent photostability.[1] The versatility of DPP chemistry allows for the tuning of their optoelectronic properties through the introduction of various electron-donating or electron-withdrawing moieties, making them suitable for a wide range of applications in organic electronics.[2] The donor-acceptor (D-A) architecture, where the electron-deficient DPP core is flanked by electron-rich units, is a common and effective strategy for designing high-performance DHPP-based materials.[1]

Applications in Organic Field-Effect Transistors (OFETs)

DHPP-based materials have demonstrated exceptional performance as the active semiconductor layer in OFETs. Their rigid and planar backbone structure facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport.

Quantitative Performance Data for DHPP-based OFETs

| Polymer/Small Molecule | Donor Unit | Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] |

| P(IDTz-DPP) | Indacenodithiazole | up to 1.3 (n-type) | > 10^5 | ~0.5 |

| PDPP-2S-Se | Selenophene | up to 0.59 (p-type) | > 10^6 | Not Specified |

| DBT-I | Bithiophene | 0.26 (p-type) | 10^6 | Not Specified |

| PDPPTT-FT | Fluorinated Thiophene | 0.30 (p-type) | > 10^5 | Not Specified |

Experimental Protocol: Fabrication of a Solution-Processed Top-Gate, Bottom-Contact DHPP-based OFET

This protocol describes the fabrication of an OFET using a DHPP-based polymer as the active layer.

Materials and Reagents:

-

DHPP polymer solution (e.g., P(IDTz-DPP) in chloroform, 5 mg/mL)

-

Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as the substrate and gate dielectric)

-

Gold (Au) for source/drain electrodes (99.99% purity)

-

Hexamethyldisilazane (HMDS)

-

Organic solvent (e.g., chloroform, chlorobenzene)

-

Photoresist and developer for photolithography (optional, for patterning electrodes)

-

Cytop™ as a top-gate dielectric

-

Silver (Ag) paste for the gate electrode

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer to the desired size.

-

Sonically cleanse the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with oxygen plasma for 5 minutes to remove any organic residues and enhance surface hydrophilicity.

-

-

Surface Modification:

-

Apply HMDS to the SiO₂ surface by spin-coating at 3000 rpm for 30 seconds, followed by baking at 120°C for 5 minutes. This treatment renders the surface hydrophobic, which can improve the morphology of the subsequently deposited organic semiconductor film.

-

-

Source and Drain Electrode Deposition:

-

Deposit 50 nm of gold (Au) for the source and drain electrodes via thermal evaporation through a shadow mask. The channel length and width can be defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).

-

-

Active Layer Deposition:

-

Prepare a solution of the DHPP polymer in a suitable organic solvent (e.g., 5 mg/mL in chloroform).

-

Filter the solution through a 0.45 µm PTFE filter.

-

Spin-coat the DHPP polymer solution onto the substrate at 2000 rpm for 60 seconds.

-

Anneal the film at a temperature optimized for the specific polymer (e.g., 150°C) for 30 minutes in a nitrogen-filled glovebox to improve crystallinity and charge transport.

-

-

Top-Gate Dielectric Deposition:

-

Spin-coat a layer of Cytop™ (a fluorinated polymer) as the top-gate dielectric onto the semiconductor layer.

-

Bake the substrate at 100°C for 10 minutes to remove the solvent.

-

-

Gate Electrode Deposition:

-

Deposit the gate electrode by screen-printing silver (Ag) paste or by thermal evaporation of a metal like aluminum (Al) through a shadow mask.

-

-

Characterization:

-

Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a shielded probe station under ambient or inert conditions.

-

Visualization of Charge Transport in a DHPP-based OFET

Caption: Charge transport mechanism in a p-type DHPP-based OFET.

Applications in Organic Solar Cells (OPVs)

DHPP-based polymers are excellent donor materials in bulk heterojunction (BHJ) OPVs due to their broad absorption spectra, which often extend into the near-infrared region, and their high hole mobility. These properties contribute to efficient light harvesting and charge extraction.

Quantitative Performance Data for DHPP-based OPVs

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) [%] |

| DPP-based small molecule | Vinazene | 1.1 | ~0.8 | Not Specified | Not Specified |

| p-Pt-DPP | PC71BM | 1.22 | Not Specified | Not Specified | Not Specified |

| PCDTBT | PC71BM | up to 6.5 (with CPE interlayer) | Not Specified | Not Specified | Not Specified |

Experimental Protocol: Fabrication of an Inverted Bulk Heterojunction OPV

This protocol outlines the fabrication of an inverted BHJ solar cell using a DHPP-based polymer as the donor and a fullerene derivative as the acceptor.

Materials and Reagents:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Zinc Oxide (ZnO) nanoparticle solution (for the electron transport layer)

-

DHPP polymer (donor, e.g., PCDTBT)

-

Fullerene derivative (acceptor, e.g., PC₇₁BM)

-

Organic solvent (e.g., chlorobenzene, o-dichlorobenzene)

-

Molybdenum oxide (MoO₃) (for the hole transport layer)

-

Silver (Ag) (for the top electrode)

Procedure:

-

Substrate Cleaning:

-

Clean the patterned ITO substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes.

-

-

Electron Transport Layer (ETL) Deposition:

-

Spin-coat the ZnO nanoparticle solution onto the ITO substrate at 4000 rpm for 30 seconds.

-

Anneal the ZnO layer at 200°C for 10 minutes in air.

-

-

Active Layer Preparation and Deposition:

-

Prepare a blend solution of the DHPP polymer and the fullerene acceptor (e.g., 1:1.5 weight ratio) in a suitable solvent like chlorobenzene to a total concentration of 25 mg/mL.

-

Stir the solution overnight at a slightly elevated temperature (e.g., 50°C) in a nitrogen-filled glovebox.

-

Spin-coat the active layer blend onto the ZnO layer at a speed optimized to achieve a thickness of around 100 nm (e.g., 1000 rpm for 60 seconds).

-

Anneal the active layer at a temperature optimized for the specific blend (e.g., 80°C) for 10 minutes to control the morphology.

-

-

Hole Transport Layer (HTL) Deposition:

-

Thermally evaporate a 10 nm layer of MoO₃ onto the active layer under high vacuum (<10⁻⁶ Torr).

-

-

Top Electrode Deposition:

-

Thermally evaporate a 100 nm layer of Ag as the top electrode through a shadow mask to define the device area.

-

-

Characterization:

-

Measure the current-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.

-

Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

-

Visualization of the Working Principle of a DHPP-based OPV

Caption: Key photophysical steps in a DHPP-based OPV.

Applications in Organic Light-Emitting Diodes (OLEDs)

While less common than in OFETs and OPVs, DHPP derivatives have been explored as emitters in OLEDs, particularly for red and near-infrared emission, due to their tunable bandgaps. Their high photoluminescence quantum yields in the solid state are advantageous for achieving efficient light emission.

Quantitative Performance Data for DHPP-based OLEDs

| Emitter | Host | Max. External Quantum Efficiency (EQE) [%] | Max. Current Efficiency [cd/A] | Max. Power Efficiency [lm/W] | Color |

| DPP-doped Copolymer | Not specified | > 5.0 | Not specified | Not specified | Red |

| DPPM-SXAC | CBP | 33.5 | 95.3 | 93.5 | Orange-Red |

Note: Data for DHPP-based OLEDs is less prevalent in the literature compared to OFETs and OPVs.

Experimental Protocol: Fabrication of a DHPP-based OLED

This protocol describes the fabrication of a simple multi-layer OLED using a DHPP derivative as the emissive layer.

Materials and Reagents:

-

Patterned ITO coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion (for the hole injection layer)

-

Hole-transporting material (e.g., TPD)

-

DHPP-based emissive material

-

Electron-transporting material (e.g., Alq₃)

-

Lithium fluoride (LiF) (for the electron injection layer)

-

Aluminum (Al) (for the cathode)

Procedure:

-

Substrate Cleaning:

-

Follow the same cleaning procedure as for OPV fabrication.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 5000 rpm for 40 seconds.

-

Anneal the substrate at 120°C for 15 minutes in air.

-

-

Hole Transport Layer (HTL) Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

-

Deposit a 40 nm layer of TPD.

-

-

Emissive Layer (EML) Deposition:

-

Deposit a 30 nm layer of the DHPP-based emissive material.

-

-

Electron Transport Layer (ETL) Deposition:

-

Deposit a 20 nm layer of Alq₃.

-

-

Electron Injection Layer (EIL) and Cathode Deposition:

-

Deposit a 1 nm layer of LiF.

-

Deposit a 100 nm layer of Al as the cathode.

-

-

Encapsulation and Characterization:

-

Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

-

Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum using a spectroradiometer and a source meter.

-

Visualization of the OLED Energy Level Diagram and Working Principle

Caption: Energy level alignment in a multilayer DHPP-based OLED.

Synthesis Protocol: Stille Coupling Polymerization of a DHPP-Thiophene Copolymer

This protocol provides a general procedure for the synthesis of a DHPP-thiophene copolymer via Stille coupling polymerization.

Materials and Reagents:

-

3,6-bis(5-bromothiophen-2-yl)-2,5-dialkyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (Monomer 1)

-

2,5-bis(trimethylstannyl)thiophene (Monomer 2)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

-

Anhydrous toluene (solvent)

-

Methanol (for precipitation)

-

Soxhlet extraction apparatus

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Monomer 1 (1 equivalent) and Monomer 2 (1 equivalent) in anhydrous toluene.

-

Add the catalyst Pd₂(dba)₃ (0.02 equivalents) and the ligand P(o-tol)₃ (0.08 equivalents) to the reaction mixture.

-

-

Polymerization:

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

-

Polymer Precipitation and Purification:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Collect the polymer precipitate by filtration.

-

Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.

-

Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol again.

-

Collect the final polymer product by filtration and dry it under vacuum.

-

Visualization of the Stille Coupling Polymerization Workflow

Caption: Workflow for the synthesis of a DHPP-based copolymer.

References

Application Notes and Protocols for Diketopyrrolopyrrole (DPP)-Based Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diketopyrrolopyrrole (DPP) and its derivatives as organic semiconductors in Organic Field-Effect Transistors (OFETs). The content covers the fundamental principles, key performance metrics, detailed experimental protocols for device fabrication and characterization, and a summary of recent advances in the field.

Introduction to DPPs in OFETs

Diketopyrrolopyrrole (DPP) based materials have emerged as a highly promising class of organic semiconductors for applications in printed and flexible electronics. DPP is an electron-deficient moiety that, when incorporated into a polymer backbone with electron-rich aromatic units, forms a donor-acceptor (D-A) type structure.[1][2][3] This architecture facilitates strong intermolecular π-π stacking and promotes efficient charge transport.[2] The planarity of the DPP core and the ability to tune its electronic properties through chemical modification have led to the development of high-performance p-type, n-type, and ambipolar OFETs.[3]

Key advantages of DPP-based materials in OFETs include:

-

High Charge Carrier Mobility: Many DPP-based polymers exhibit excellent charge carrier mobilities, with some record-breaking p-type mobilities reaching 5–10 cm²V⁻¹s⁻¹.

-

Solution Processability: The solubility of DPP polymers allows for the use of low-cost, large-area solution-based fabrication techniques such as spin coating, bar coating, and printing.[4]

-

Tunable Electronic Properties: The electronic characteristics of DPP polymers can be readily modified by altering the flanking aromatic units or the alkyl side chains, enabling the development of materials with tailored properties for specific applications.[3]

-

Good Environmental Stability: DPP-based OFETs have demonstrated robust and air-stable operation.[5]

Data Presentation: Performance of DPP-Based OFETs

The performance of OFETs is primarily evaluated based on three key parameters: charge transfer mobility (µ), the on/off current ratio, and the threshold voltage.[2] The following table summarizes the performance of various DPP-based polymers in OFETs as reported in the literature.

| Polymer/Small Molecule | Donor Unit | Acceptor Unit | Mobility (μ) (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |

| DPP-TT Copolymer | Thienothiophene | DPP | 5-10 (p-type) | > 10⁶ | Solution-processed | |

| isoDPP-DPP Copolymer | isoDPP | DPP | ~0.02 (ambipolar) | - | - | [1][2] |

| Half-fused DPP Polymer | Difluorothiophene | Half-fused DPP | - | - | - | [2] |

| DPP-DTT | Thiophene | DPP | >1.0 (at 100% strain) | - | Bottom-gate, bottom-contact | [6] |

| pDTDPP-TTF | - | DPP, TTF | - | - | BG-BC & TG-BC | [7] |

| DBT-I | Bithiophene | DPP | 0.26 (p-type) | 10⁶ | Shear-coated | [4][8] |

| P(DPP-alt-QT) | Quaterthiophene | DPP | 3.46 (p-type) | - | ODTS-treated SiO₂ | [9] |

| FDPP-based polymer | - | Fused DPP | 2.23 (n-type), 1.08 (p-type) | - | - | [10] |

Experimental Protocols

This section provides detailed protocols for the fabrication and characterization of solution-processed DPP-based OFETs.

I. Synthesis of DPP-Based Polymers

The synthesis of DPP-based donor-acceptor copolymers is typically achieved through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polycondensation. A general synthetic scheme is presented below.

Materials:

-

Diketopyrrolopyrrole (DPP) precursor

-

Aromatic or heteroaromatic co-monomer (e.g., thiophene, thienothiophene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., toluene, chlorobenzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the DPP precursor and the co-monomer in the chosen solvent in a reaction flask under an inert atmosphere.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature and stir for the specified reaction time.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Filter and wash the polymer to remove any remaining catalyst and unreacted monomers.

-

Dry the polymer under vacuum.

II. Fabrication of OFET Devices

A common device architecture for DPP-based OFETs is the bottom-gate, bottom-contact (BGBC) configuration. A schematic of the fabrication process is illustrated below.

Materials:

-

Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

-

DPP-based polymer solution in an organic solvent (e.g., chloroform, chlorobenzene, o-dichlorobenzene)

-

Photoresist and developer

-

Gold (Au) for source and drain electrodes

-

Adhesion layer (e.g., chromium or titanium)

-

Self-assembled monolayer (SAM) treatment (optional, e.g., octadecyltrichlorosilane - ODTS)

Protocol:

-

Substrate Cleaning:

-

Clean the Si/SiO₂ substrate sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Dry the substrate with a stream of nitrogen.

-

Optional: Treat the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic residues and create a hydrophilic surface.

-

-

Electrode Patterning (Photolithography and Lift-off):

-

Spin-coat a layer of photoresist onto the SiO₂ surface.

-

Expose the photoresist to UV light through a photomask defining the source and drain electrode pattern.

-

Develop the photoresist to create the desired pattern.

-

Deposit an adhesion layer (e.g., 5 nm Cr) followed by the gold layer (e.g., 30-50 nm Au) using thermal or e-beam evaporation.

-

Perform a lift-off process by dissolving the remaining photoresist in a suitable solvent (e.g., acetone), leaving the patterned electrodes on the substrate.

-

-

Dielectric Surface Treatment (Optional but Recommended):

-

To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) can be applied.

-

For example, immerse the substrate in a solution of octadecyltrichlorosilane (ODTS) in toluene to form a hydrophobic surface, which can improve the molecular ordering of the DPP polymer.[9]

-

-

Deposition of the Organic Semiconductor:

-

Prepare a solution of the DPP-based polymer in a suitable organic solvent.

-

Deposit the polymer solution onto the substrate using a solution-processing technique. Common methods include:

-

Spin Coating: A few drops of the polymer solution are dispensed onto the substrate, which is then spun at a high speed to create a thin, uniform film.

-

Solution Shearing/Bar Coating: A blade or bar is used to spread the polymer solution across the substrate at a controlled speed and temperature, which can lead to highly crystalline and aligned films.[4][11]

-

-

The choice of solvent, solution concentration, deposition speed, and substrate temperature are critical parameters that influence the morphology and performance of the semiconductor film.[4][8]

-

-

Thermal Annealing:

-

Anneal the device at an elevated temperature (typically below the polymer's glass transition temperature) to remove residual solvent and improve the crystallinity of the polymer film.

-

III. Electrical Characterization of OFETs

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station, typically under ambient conditions or in an inert atmosphere.

Procedure:

-

Place the fabricated OFET device on the sample stage of the probe station.

-

Contact the gate, source, and drain electrodes with micromanipulated probes.

-

Output Characteristics (Id-Vd):

-

Apply a constant gate voltage (Vg).

-

Sweep the drain voltage (Vd) from 0 V to a desired value (e.g., -60 V for p-type) and measure the drain current (Id).

-

Repeat this measurement for several different gate voltages.

-

-

Transfer Characteristics (Id-Vg):

-

Apply a constant drain voltage (Vd).

-

Sweep the gate voltage (Vg) from a positive to a negative value (for p-type) or vice versa (for n-type) and measure the drain current (Id).

-

Parameter Extraction:

-

Charge Carrier Mobility (μ): The mobility is typically extracted from the saturation regime of the transfer characteristics using the following equation: Id = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[10]

-

On/Off Ratio: This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) in the transfer curve.

-

Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, and it can be determined from the x-intercept of the linear fit to the plot of the square root of Id versus Vg.

Visualizations

DPP-based Polymer Structure

Caption: A simplified representation of a donor-acceptor DPP-based polymer.

OFET Device Architecture

Caption: Schematic of a bottom-gate, bottom-contact OFET device.

OFET Fabrication Workflow

Caption: A flowchart illustrating the key steps in OFET fabrication.

References

- 1. Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An ultra-low bandgap diketopyrrolopyrrole (DPP)-based polymer with balanced ambipolar charge transport for organic field-effect transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

- 10. Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Catalytic Dehydrogenative Phosphinopolymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogenative phosphinopolymerization (DHPP) is an emerging method for the synthesis of poly(phosphinidene)s, polymers with a backbone consisting of phosphorus-phosphorus single bonds. These materials are of interest for a variety of applications, including as ligands in catalysis, flame retardants, and precursors to phosphorus-containing ceramics. The synthesis typically involves the catalytic dehydrocoupling of primary or secondary phosphines, releasing hydrogen gas as the only byproduct, which makes it an atom-economical process.